molecular formula C22H25N3O2 B10769874 Adb-bica CAS No. 2219319-40-9

Adb-bica

Cat. No.: B10769874
CAS No.: 2219319-40-9
M. Wt: 363.5 g/mol
InChI Key: OGVITAUBEIIKNT-UHFFFAOYSA-N
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Description

ADB-BICA, also known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a broader group of new psychoactive substances (NPS) that have emerged in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADB-BICA typically involves the reaction of 1-benzyl-1H-indole-3-carboxylic acid with 1-amino-3,3-dimethyl-1-oxobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

ADB-BICA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

ADB-BICA exerts its effects by binding to cannabinoid receptors 1 and 2 (CB1 and CB2) in the brain and other tissues. This binding activates the receptors, leading to a cascade of intracellular events that result in the psychoactive effects associated with cannabinoids. The activation of CB1 receptors is primarily responsible for the compound’s psychoactive effects, while CB2 receptor activation is associated with its potential therapeutic effects .

Properties

CAS No.

2219319-40-9

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide

InChI

InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27)

InChI Key

OGVITAUBEIIKNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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